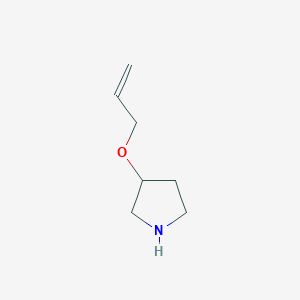![molecular formula C11H10FN3O2 B1451533 1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889939-75-7](/img/structure/B1451533.png)
1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid
Overview
Description
“1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid” is a chemical compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic compounds. Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been extensively studied. They are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . The synthetic routes used to synthesize 1,2,3-triazoles and their derivatives involve various metal catalysts, organocatalysts, and metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
1,2,3-Triazoles are known to exhibit a variety of chemical reactions. For instance, they have been found to act as mixed-type xanthine oxidase inhibitors . The structure-activity relationships demonstrated that a more lipophilic ether tail (e.g., meta-methoxybenzoxy) at the 4’-position could benefit the inhibitory potency .
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles are recognized for their diverse biological activities, making them a focal point in drug development. The triazole ring, a common feature in several pharmaceuticals, offers a versatile scaffold for the synthesis of compounds with potential antibacterial, antifungal, anti-inflammatory, and antitumor properties. For instance, triazole derivatives have been studied for their roles in combating bacterial infections, including those resistant to conventional treatments. This suggests that 1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid could serve as a valuable precursor or active agent in the development of new therapeutic agents (Ferreira et al., 2013).
Antimicrobial and Antiviral Applications
The exploration of triazole derivatives in the search for effective antimicrobial and antiviral agents is a testament to their potential in addressing global health challenges. Specifically, the antibacterial activity of triazole-containing hybrids against drug-resistant strains, such as MRSA, underscores the importance of triazole compounds in developing next-generation antibiotics. These findings highlight the potential of compounds like this compound in the fight against resistant pathogens (Li & Zhang, 2021).
Material Science and Corrosion Inhibition
Beyond pharmaceuticals, triazole derivatives have found applications in material science, particularly as corrosion inhibitors. Their ability to form protective layers on metal surfaces makes them invaluable in extending the life and performance of metals used in various industries. This property suggests potential applications for this compound in developing new materials or coatings with enhanced durability and resistance to degradation (Hrimla et al., 2021).
Mechanism of Action
Future Directions
Triazoles have been the subject of intense research due to their versatile biological activities and their presence as a central structural component in a number of drug classes . The future directions of research on triazoles like “1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid” could include further exploration of their synthesis, chemical reactions, mechanism of action, and potential applications in various fields.
properties
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCOWGCNANJGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
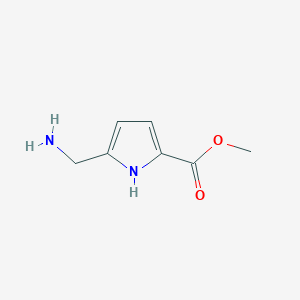
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)
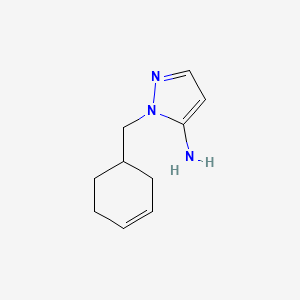
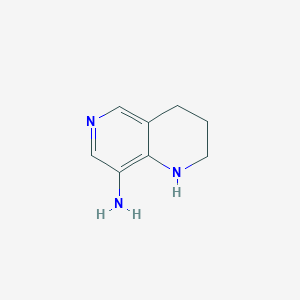
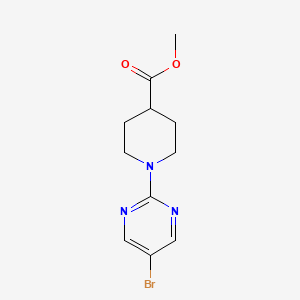
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
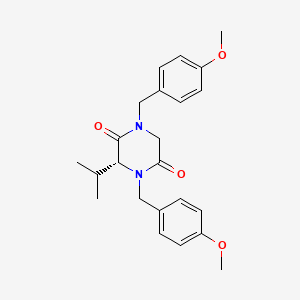


![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)
